molecular formula C22H24N2O3S2 B2817214 (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole CAS No. 877818-63-8

(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole

Cat. No. B2817214
CAS RN: 877818-63-8
M. Wt: 428.57
InChI Key: UOWQXDHEFAGUNS-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual components (azepane, benzo[d]thiazole, methoxystyryl), followed by their coupling. The exact synthetic route would depend on the desired substitution pattern and the specific reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azepane, benzo[d]thiazole, and methoxystyryl moieties. The benzo[d]thiazole moiety is a planar, aromatic system, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azepane, benzo[d]thiazole, and methoxystyryl groups. The benzo[d]thiazole moiety, being an aromatic system, might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic benzo[d]thiazole moiety might contribute to its UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Chemical Reactions

Benzo[d]thiazole derivatives and their functionalized forms have been extensively studied for their synthesis and potential in various chemical reactions. One study outlines the synthesis of functionalized arylthio-acrylates, benzo[b][1,4]thiazines, and benzo[4,5]thiazolo[3,2-a]azepines from 2-methylbenzothiazole and acetylenic esters in aqueous media, highlighting the versatility of benzo[d]thiazole derivatives in chemical synthesis (Yavari, Ghafouri, Zahedi, & Halvagar, 2017). This demonstrates the potential of similar compounds for creating a wide range of chemically significant derivatives through various synthetic pathways.

Spectroscopic Characterization and Metal Complexation

Another study focuses on the synthesis, metal complexation, and spectroscopic characterization of azo compounds derived from thiazolyl and other groups, indicating the importance of benzo[d]thiazole derivatives in the formation of complex compounds with potential applications in material science and catalysis (Çetişli, Karakus, Erdem, & Deligöz, 2002). These complexes' structural and electronic properties can be finely tuned for specific applications, including sensors, electronic devices, and catalytic agents.

Biological Applications

The synthesis and biological evaluation of thiazolyl azo ligand complexes with metal ions showcase the potential biomedical applications of benzo[d]thiazole derivatives. Such compounds have been evaluated for their antimicrobial properties, indicating their relevance in developing new antimicrobial agents (Dahi & Jarad, 2020). This highlights the potential of (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole and similar compounds in pharmaceutical research, especially in the search for novel antimicrobial and therapeutic agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, its mechanism of action would depend on its interaction with biological targets. Unfortunately, without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in various fields such as medicinal chemistry, materials science, or as a building block in the synthesis of complex organic molecules .

properties

IUPAC Name

2-[(E)-2-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-27-19-12-10-17(11-13-22-23-18-8-4-5-9-20(18)28-22)16-21(19)29(25,26)24-14-6-2-3-7-15-24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWQXDHEFAGUNS-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.